5-Methyl-2-vinylpyridine

Radical Polymerization Metal Salt Additives Reaction Kinetics

5-Methyl-2-vinylpyridine (also referred to as 2-methyl-5-vinylpyridine, MVP, or 2M5VP) is a heterocyclic vinyl monomer with the molecular formula C8H9N and a molecular weight of 119.16 g/mol. It belongs to the vinylpyridine class of polar vinyl monomers that have achieved commercial significance alongside 2-vinylpyridine and 4-vinylpyridine.

Molecular Formula C14H12N4O7
Molecular Weight 348.271
CAS No. 107411-10-9
Cat. No. B560874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-vinylpyridine
CAS107411-10-9
Molecular FormulaC14H12N4O7
Molecular Weight348.271
Structural Identifiers
SMILESCC1=CN=C(C=C1)C=C
InChIInChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3
InChIKeyGHWHXTATMHQHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-vinylpyridine (CAS 107411-10-9): Monomer Grade, Reactivity Profile, and Industrial Procurement Context


5-Methyl-2-vinylpyridine (also referred to as 2-methyl-5-vinylpyridine, MVP, or 2M5VP) is a heterocyclic vinyl monomer with the molecular formula C8H9N and a molecular weight of 119.16 g/mol . It belongs to the vinylpyridine class of polar vinyl monomers that have achieved commercial significance alongside 2-vinylpyridine and 4-vinylpyridine [1]. The compound features a vinyl group at the 2-position and a methyl group at the 5-position on the pyridine ring, a substitution pattern that imparts distinct polymerization behavior and copolymer properties compared to its unsubstituted analogs [2]. Industrially, MVP is produced via vapor-phase catalytic dehydrogenation of 2-methyl-5-ethylpyridine at temperatures around 700°C [3], and it serves as a critical monomer in the synthesis of specialty polymers, ion-exchange resins, and oil-resistant synthetic rubbers [4].

Workflow Heterocyclic vinyl monomer for specialty polymerization
Selection Performance-critical copolymers, ion-exchange resins, oil-resistant elastomers
Use Context Industrial procurement; monomer reactivity and copolymer property differentiation

Why 2-Vinylpyridine or 4-Vinylpyridine Cannot Substitute for 5-Methyl-2-vinylpyridine in Performance-Critical Formulations


Vinylpyridine monomers are not interchangeable building blocks. The position of the vinyl group and the presence or absence of a methyl substituent fundamentally alter monomer reactivity ratios in copolymerization, response to metal-salt additives during polymerization, and the ultimate physical properties of the resulting polymers [1]. For instance, the radical polymerization rate of 2-methyl-5-vinylpyridine is enhanced by cobaltous chloride addition, whereas 2-vinylpyridine polymerization is retarded under identical conditions [2]. Furthermore, butadiene copolymers containing MVP exhibit superior oil resistance and flex crack growth resistance compared to butadiene-acrylonitrile controls, a property not replicated with unsubstituted vinylpyridines [3]. In acrylonitrile copolymer fiber applications, MVP achieves equivalent dyeing properties at half the molar incorporation of 2-vinylpyridine, representing a significant formulation efficiency advantage [4]. These documented, quantifiable divergences in copolymerization kinetics, additive compatibility, and material performance preclude simple substitution without reformulation and extensive re-validation.

Target Monomer
5-Methyl-2-vinylpyridine 2-methyl-5-vinyl substitution; reported copolymerization efficiency advantage; metal-salt enhanced polymerization
Potential Substitute
2-Vinylpyridine / 4-Vinylpyridine Different reactivity ratios; CoCl₂ retardation may shift process control; lower dyeing efficiency; unreplicated oil resistance and flex crack growth resistance
Mismatch Risk
Copolymerization kinetics and additive compatibility may not transfer Reported directional divergence in radical polymerization rate response to metal salts; documented property gaps in butadiene and acrylonitrile copolymers
Procurement Risk
Formulation re-validation required after monomer swap Monomer efficiency and material performance are substitution-pattern-dependent; not interchangeable without reformulation

5-Methyl-2-vinylpyridine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Divergent Response to Cobaltous Chloride During Radical Polymerization: MVP Enhanced vs. 2-VP Retarded

In DMF solution, the addition of cobaltous chloride produces opposite effects on the radical polymerization rates of MVP and 2-vinylpyridine. This divergence has direct implications for process control in industrial polymerization where metal salt catalysts or additives are employed [1].

CoCl₂ response divergence
Reported
MVP rate enhanced vs. 2-VP rate retarded (qualitative directional divergence)
Process compatibility with metal-salt catalysts may differ
DMF solution, radical conditions; data to verify
Radical Polymerization Metal Salt Additives Reaction Kinetics

Enhanced Oil Resistance and Flex Crack Growth Resistance in Butadiene Copolymers Relative to Acrylonitrile Controls

Butadiene-MVP copolymers demonstrate quantifiable performance advantages over butadiene-acrylonitrile (nitrile rubber) controls in demanding oil-resistant service environments, particularly after hot diester lubricant exposure and under cyclic deformation [1].

Oil resistance vs. NBR
Head-to-head
Superior tensile retention after hot diester; superior flex crack growth resistance; superior blowout resistance
Supports oil-resistant elastomer selection for demanding sealing
Rubber Chemistry and Technology 1955; context-dependent
Synthetic Rubber Oil Resistance Mechanical Properties

2× Dyeing Efficiency in Acrylonitrile Copolymer Fibers Compared to 2-Vinylpyridine

In acrylonitrile copolymer fibers, MVP achieves equivalent dye-receptive properties at half the molar incorporation compared to unsubstituted 2-vinylpyridine. This enables reduced comonomer usage while maintaining target fiber performance specifications [1].

2× dyeing efficiency
Head-to-head
Equivalent dye uptake at ~50% molar incorporation vs. 2-vinylpyridine
Supports monomer efficiency optimization in acrylic fiber formulation
US2491471A; acrylonitrile copolymer context
Fiber Dyeing Copolymer Formulation Monomer Efficiency

Superior Anion Exchange Membrane Performance vs. Divinylbenzene-Based Membranes

Anion exchange membranes prepared by radical copolymerization of chloromethylstyrene with MVP exhibit larger anion exchange capacity, smaller electrical resistance, larger water content, and higher permeability compared to membranes prepared from chloromethylstyrene-divinylbenzene or MVP-divinylbenzene systems [1].

Anion exchange membrane
Head-to-head
Larger exchange capacity, smaller resistance, higher permeability vs. DVB-based membranes
Supports high-performance electrochemical membrane workflows
J. Appl. Polym. Sci. 1987; class-level performance review
Ion Exchange Membrane Electrochemical Properties Anion Exchange Capacity

Mechanical Similarity to Polystyrene with Added Polyelectrolyte Functionality from Pyridine Nucleus

Poly(2-methyl-5-vinylpyridine) (PMVP) exhibits mechanical and electrical properties broadly similar to polystyrene, yet the pyridine nucleus imparts two differentiating characteristics: strong water absorption tendency and high susceptibility to quaternization with acids and alkyl halides [1].

PMVP homopolymer property
Class-level
Polystyrene-like mechanical baseline + strong water absorption + quaternization ease
Functional group-driven differentiation from polystyrene
J. Appl. Polym. Sci. 1961; poor outdoor durability without formulation adjustment
Homopolymer Properties Polyelectrolyte Water Absorption

Ion-Exchange Resin Catalytic Activity in Trichlorosilane Disproportionation for Semiconductor-Grade Silane Production

Macroporous ion-exchange resins based on MVP cross-linked with divinylbenzene (2M5VP/DVB) demonstrate catalytic activity in the continuous-flow disproportionation of trichlorosilane (TCS), a critical reaction for producing high-purity silane for semiconductor applications [1].

TCS disproportionation catalyst
Class-level
MVP/DVB macroporous resin active in continuous-flow TCS disproportionation
Supports semiconductor-grade silane production catalyst support selection
Appl. Catal. B 2018; pyridine nitrogen basicity context
Catalysis Semiconductor Materials Ion Exchange Resin

High-Value Application Scenarios for 5-Methyl-2-vinylpyridine Based on Verified Differential Performance


Oil-Resistant and Cold-Resistant Synthetic Rubber for Aerospace and Automotive Sealing Components

Butadiene-MVP copolymers are the preferred material for cold-resistant and oil-resistant sealing parts in aviation, motor transportation, and industrial applications. Cured rubbers made from vinylpyridine latices in the presence of tetrachloroquinone maintain resistance to oil, solvents, and synthetic greases at temperatures up to 200°C, while retaining superior cold resistance compared to butadiene-acrylonitrile rubbers [1]. The documented superiority of MVP-containing elastomers over butadiene-acrylonitrile controls in hot diester lubricant exposure and flex crack growth resistance [2] makes this monomer essential for demanding seal and gasket applications where combined thermal, chemical, and mechanical durability is required.

High-Efficiency Dye-Receptive Acrylic Fibers with Reduced Comonomer Loading

MVP is the comonomer of choice for acrylonitrile copolymer fibers where dye receptivity must be achieved with minimal perturbation of fiber mechanical properties. The documented 2× efficiency advantage of MVP over 2-vinylpyridine in imparting equivalent dyeing properties [3] enables formulators to achieve target dye uptake at half the molar comonomer incorporation, preserving tensile strength suitable for filamentary purposes while reducing raw material costs. This efficiency factor should be explicitly incorporated into procurement cost modeling.

Low-Resistance, High-Capacity Anion Exchange Membranes for Electrodialysis and Water Treatment

For electrochemical separation processes requiring low electrical resistance and high anion transport rates, chloromethylstyrene-MVP copolymer membranes offer quantifiable advantages over conventional divinylbenzene-based systems. The documented larger anion exchange capacity, smaller electrical resistance, and higher permeability of these membranes [4] make MVP the monomer of choice when membrane performance rather than cost-per-kilogram is the primary selection criterion.

Catalytic Ion-Exchange Resins for Semiconductor-Grade Silane Production

MVP-divinylbenzene macroporous resins serve as heterogeneous catalysts for the disproportionation of trichlorosilane to produce high-purity silane and silicon tetrachloride. The basic pyridine nitrogen functionality of MVP provides the catalytic active sites [5]. This application leverages the unique basicity of the pyridine ring in a cross-linked, insoluble polymer matrix, enabling continuous-flow processing with facile catalyst separation—a configuration not readily achievable with soluble pyridine bases or non-pyridine-containing resins.

Application
Selection Property
Validation Focus
Oil-resistant elastomer studies
Butadiene-MVP copolymer oil and flex crack growth resistance
Hot diester exposure and cyclic deformation endurance
Dye-receptive acrylic fiber formulation
Monomer efficiency advantage for equivalent dye uptake
Comonomer incorporation level vs. tensile property retention
Anion exchange membrane development
High exchange capacity and low electrical resistance copolymer
Electrochemical transport parameters vs. DVB-based controls
Semiconductor-grade silane catalysis
Pyridine nitrogen basicity in macroporous resin matrix
Continuous-flow TCS disproportionation activity and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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